molecular formula C11H16N2 B013977 3-(1-Ethyl-2-pyrrolidinyl)pyridine CAS No. 86900-39-2

3-(1-Ethyl-2-pyrrolidinyl)pyridine

Cat. No. B013977
CAS RN: 86900-39-2
M. Wt: 176.26 g/mol
InChI Key: VXSLBTSUIZUVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-2-pyrrolidinyl)pyridine, also known as 3-EPP, is a synthetic organic compound which is used in various scientific research applications. It is an important chemical intermediate in organic synthesis, with a wide range of uses in the pharmaceutical, agrochemical, and materials science industries. 3-EPP is a versatile molecule which can be used as a starting material for the synthesis of various compounds, such as amino acids, heterocycles, and polymers. It is also used as a catalyst in the synthesis of organic compounds.

Scientific Research Applications

Chemical Synthesis and Molecular Properties

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate and N-tosylimines undergo annulation in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating the potential of 3-(1-Ethyl-2-pyrrolidinyl)pyridine derivatives in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

  • Molecular Property Investigations : DFT and quantum chemical studies on compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the molecular properties of pyridine derivatives, which could have implications for the broader understanding of compounds like this compound (Singh, Rawat, & Sahu, 2014).

Optoelectronic Properties

  • Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to this compound show the phenomenon of aggregation-induced emission and function as fluorescent pH sensors, indicating the potential of such compounds in sensor technology (Yang et al., 2013).

Applications in Catalysis

  • Hydrogenation Catalysts : Compounds like (R)-2-(1-pyrrolidinyl)-1-(1-naphthyl) ethanol, structurally related to this compound, have been used as chiral modifiers in the enantioselective hydrogenation of ethyl pyruvate, suggesting the catalytic applications of such compounds (Minder et al., 1995).

Biomedical Research

  • Anticancer Research : Compounds structurally related to this compound, such as 1,2-dihydropyrido[3,4-b]pyrazines and imidazo[4,5-b]pyridines, have shown antitumor activity, indicating the potential of pyridine derivatives in anticancer research (Temple et al., 1987).

Environmental Science

  • Degradation of Nitrogen Heterocyclic Compounds in Water : Research on the degradation mechanism of pyridine, a compound similar to this compound, in drinking water through dielectric barrier discharge (DBD) systems, can inform the removal of such compounds from the environment (Li et al., 2017).

Crystallography

  • Crystal Structure Analysis : Studies on the crystal structure of pyridine derivatives, such as 8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid, help in understanding the molecular conformation and interactions of related compounds (Song et al., 1999).

properties

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSLBTSUIZUVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405316
Record name 3-(1-ethylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86900-39-2
Record name 3-(1-ethylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Ethyl-2-pyrrolidinyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-Ethyl-2-pyrrolidinyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(1-Ethyl-2-pyrrolidinyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(1-Ethyl-2-pyrrolidinyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(1-Ethyl-2-pyrrolidinyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1-Ethyl-2-pyrrolidinyl)pyridine

Q & A

Q1: What is the significance of 3-(1-Ethyl-2-pyrrolidinyl)pyridine formation in Nicotiana rustica?

A1: The paper "Formation of N′-ethyl-S-nornicotine by transformed root cultures of Nicotiana rustica" [] investigates the biosynthesis of tobacco-specific alkaloids in plants. While the paper focuses on N′-ethyl-S-nornicotine, the presence of this compound, also known as N'-ethylnornicotine, in tobacco plants is well-documented. Understanding the formation of such alkaloids in Nicotiana rustica can provide insights into:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.